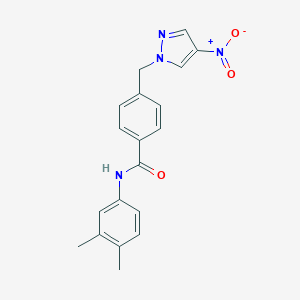
N-(2-methoxy-4-nitrophenyl)-1-methyl-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxy-4-nitrophenyl)-1-methyl-1H-pyrazole-4-carboxamide, also known as MNPC, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MNPC belongs to the family of pyrazole-based compounds, which are known for their diverse biological activities such as anti-inflammatory, anticancer, and antiviral properties.
Mécanisme D'action
The mechanism of action of N-(2-methoxy-4-nitrophenyl)-1-methyl-1H-pyrazole-4-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer, inflammation, and viral infections. N-(2-methoxy-4-nitrophenyl)-1-methyl-1H-pyrazole-4-carboxamide has been shown to inhibit the activity of several enzymes and proteins involved in these pathways, including COX-2, NF-κB, and STAT3.
Biochemical and Physiological Effects:
N-(2-methoxy-4-nitrophenyl)-1-methyl-1H-pyrazole-4-carboxamide has been shown to have several biochemical and physiological effects, including anti-proliferative, anti-inflammatory, and antiviral activities. N-(2-methoxy-4-nitrophenyl)-1-methyl-1H-pyrazole-4-carboxamide has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis, the formation of new blood vessels that are essential for tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(2-methoxy-4-nitrophenyl)-1-methyl-1H-pyrazole-4-carboxamide is its broad-spectrum activity against various diseases, which makes it a promising candidate for drug development. N-(2-methoxy-4-nitrophenyl)-1-methyl-1H-pyrazole-4-carboxamide is also relatively easy to synthesize and purify, which makes it accessible for laboratory experiments. However, one of the limitations of N-(2-methoxy-4-nitrophenyl)-1-methyl-1H-pyrazole-4-carboxamide is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for N-(2-methoxy-4-nitrophenyl)-1-methyl-1H-pyrazole-4-carboxamide research, including further investigation of its mechanism of action and optimization of its chemical structure to improve its efficacy and bioavailability. N-(2-methoxy-4-nitrophenyl)-1-methyl-1H-pyrazole-4-carboxamide can also be tested in animal models to evaluate its safety and efficacy in vivo. Moreover, N-(2-methoxy-4-nitrophenyl)-1-methyl-1H-pyrazole-4-carboxamide can be used as a lead compound for the development of new drugs with improved pharmacological properties.
Méthodes De Synthèse
N-(2-methoxy-4-nitrophenyl)-1-methyl-1H-pyrazole-4-carboxamide can be synthesized using a multistep reaction process, starting from commercially available 2-methoxy-4-nitrophenylhydrazine and 1-methyl-1H-pyrazole-4-carboxylic acid. The reaction involves the condensation of these two compounds in the presence of a coupling agent, followed by a series of purification steps to obtain the final product in high yield and purity.
Applications De Recherche Scientifique
N-(2-methoxy-4-nitrophenyl)-1-methyl-1H-pyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and viral infections. In cancer research, N-(2-methoxy-4-nitrophenyl)-1-methyl-1H-pyrazole-4-carboxamide has shown promising results as a potent inhibitor of tumor growth and metastasis in various cancer cell lines. N-(2-methoxy-4-nitrophenyl)-1-methyl-1H-pyrazole-4-carboxamide has also shown anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes. Moreover, N-(2-methoxy-4-nitrophenyl)-1-methyl-1H-pyrazole-4-carboxamide has demonstrated antiviral activity against several viruses, including HIV-1, HCV, and HSV-1.
Propriétés
Nom du produit |
N-(2-methoxy-4-nitrophenyl)-1-methyl-1H-pyrazole-4-carboxamide |
|---|---|
Formule moléculaire |
C12H12N4O4 |
Poids moléculaire |
276.25 g/mol |
Nom IUPAC |
N-(2-methoxy-4-nitrophenyl)-1-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C12H12N4O4/c1-15-7-8(6-13-15)12(17)14-10-4-3-9(16(18)19)5-11(10)20-2/h3-7H,1-2H3,(H,14,17) |
Clé InChI |
USPTUCMZYRLHDP-UHFFFAOYSA-N |
SMILES |
CN1C=C(C=N1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC |
SMILES canonique |
CN1C=C(C=N1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]-3-furamide](/img/structure/B213840.png)
![N-(2-chlorophenyl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213842.png)

![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]cyclopropanecarboxamide](/img/structure/B213846.png)

![1-[5-({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}methyl)-2-furoyl]azepane](/img/structure/B213850.png)


![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B213854.png)
![Methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}-5-methylthiophene-3-carboxylate](/img/structure/B213857.png)
![Ethyl 5-(aminocarbonyl)-2-[(cyclobutylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B213858.png)


![N-(2,5-dimethoxyphenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B213861.png)